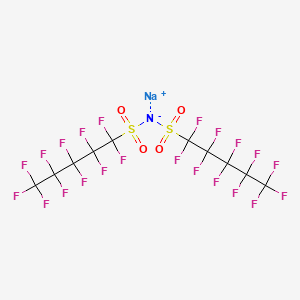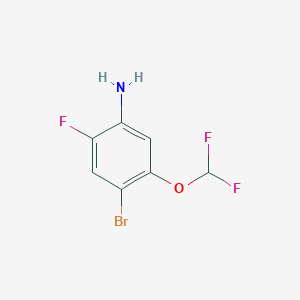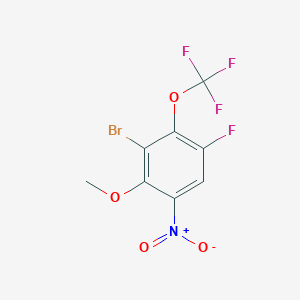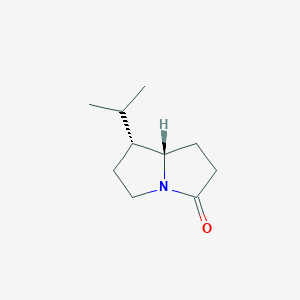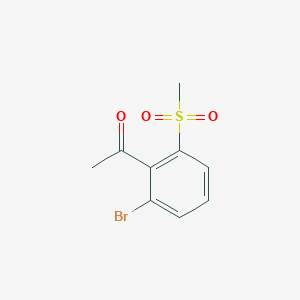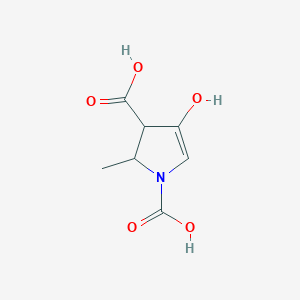
4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with hydroxyl and carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a β-keto ester or an α,β-unsaturated carbonyl compound, in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature or slightly elevated temperatures, and may require a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as solvent choice and temperature control, can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The carboxylic acid groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Applications De Recherche Scientifique
4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Shares a similar pyrrole ring structure but with different substituents.
2,3-Dihydro-4H-pyran: Another heterocyclic compound with a similar ring structure but different functional groups.
Uniqueness
4-Hydroxy-2-methyl-2,3-dihydro-1H-pyrrole-1,3-dicarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
857207-74-0 |
|---|---|
Formule moléculaire |
C7H9NO5 |
Poids moléculaire |
187.15 g/mol |
Nom IUPAC |
4-hydroxy-2-methyl-2,3-dihydropyrrole-1,3-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO5/c1-3-5(6(10)11)4(9)2-8(3)7(12)13/h2-3,5,9H,1H3,(H,10,11)(H,12,13) |
Clé InChI |
PGJHCOMOWHMVBP-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(=CN1C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


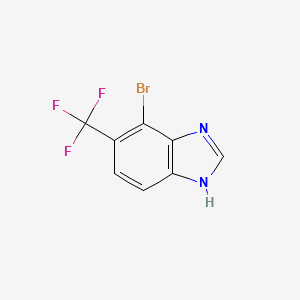
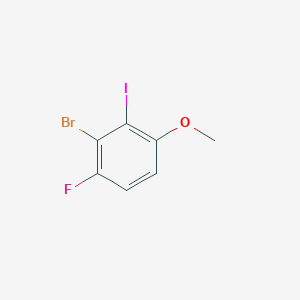
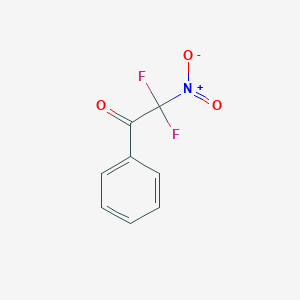
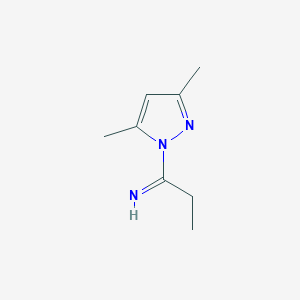
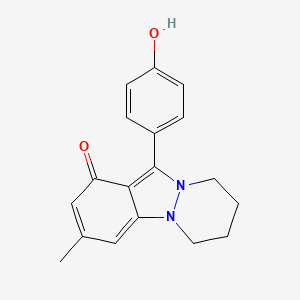
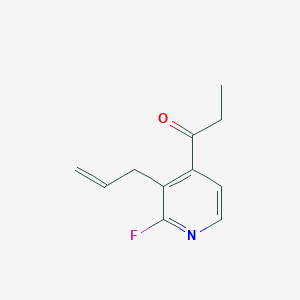
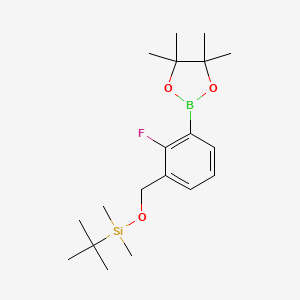

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)
